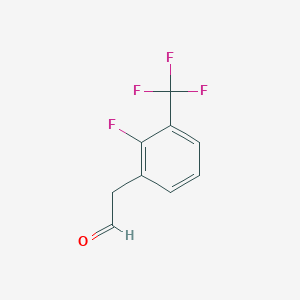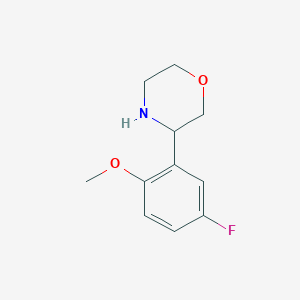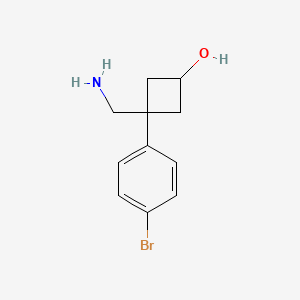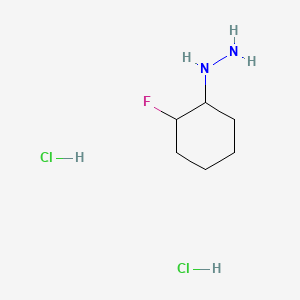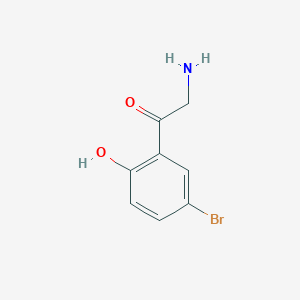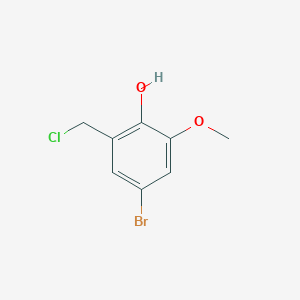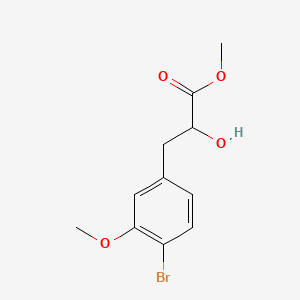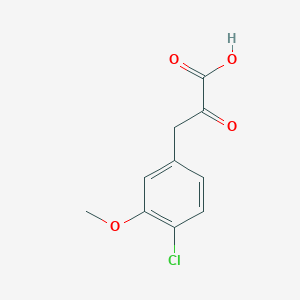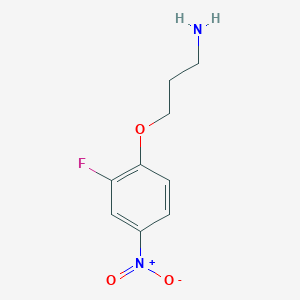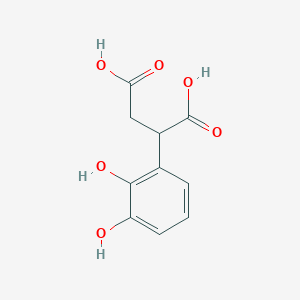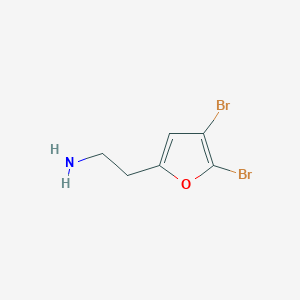
2-(4,5-Dibromofuran-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dibromofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H7Br2NO. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a furan ring substituted with two bromine atoms and an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)ethan-1-amine typically involves the bromination of furan derivatives followed by amination. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The resulting dibromofuran is then subjected to nucleophilic substitution with ethanamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(Furan-2-yl)ethan-1-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,5-Dibromofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)ethan-1-amine involves its interaction with biological targets such as enzymes and receptors. The bromine atoms and the furan ring play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of specific proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)ethan-1-amine: Similar structure but with only one bromine atom.
2-(4,5-Dichlorofuran-2-yl)ethan-1-amine: Chlorine atoms instead of bromine.
2-(4,5-Dimethylfuran-2-yl)ethan-1-amine: Methyl groups instead of bromine.
Uniqueness
2-(4,5-Dibromofuran-2-yl)ethan-1-amine is unique due to the presence of two bromine atoms, which enhance its reactivity and biological activity. The dibrominated furan ring provides distinct chemical properties that make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C6H7Br2NO |
|---|---|
Molecular Weight |
268.93 g/mol |
IUPAC Name |
2-(4,5-dibromofuran-2-yl)ethanamine |
InChI |
InChI=1S/C6H7Br2NO/c7-5-3-4(1-2-9)10-6(5)8/h3H,1-2,9H2 |
InChI Key |
HRMMDAAGBVUHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


